N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with ethylphenylamino groups and a methoxyphenylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting with the formation of the triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide
- N~2~-{4,6-bis[(4-phenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H31N7O2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O2/c1-4-19-9-13-21(14-10-19)31-27-33-26(29-18-25(36)30-23-7-6-8-24(17-23)37-3)34-28(35-27)32-22-15-11-20(5-2)12-16-22/h6-17H,4-5,18H2,1-3H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
KSZJZNXKFMJQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC=C3)OC)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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